Taurine-13C2
Overview
Description
It is found in high concentrations in the tissues of animals and is one of the constituent members of bile . Taurine plays a crucial role in various physiological processes, including bile salt formation, eye health, cardiovascular function, and development and function of skeletal muscle, the central nervous system, and the cardiovascular system .
Mechanism of Action
Taurine-13C2, also known as 2-amino(1,2-13C2)ethanesulfonic acid or 2-Amino(~13~C_2_)ethane-1-sulfonic acid, is a sulphur-containing amino acid and an organic osmolyte .
Target of Action
This compound primarily targets cell volume regulation , bile salt formation , and the modulation of intracellular free calcium concentration . It provides a substrate for the formation of bile salts and plays a role in the modulation of intracellular free calcium concentration .
Mode of Action
This compound interacts with its targets by providing a substrate for the formation of bile salts and playing a role in the modulation of intracellular free calcium concentration . It also has the ability to activate autophagy in adipocytes .
Biochemical Pathways
This compound affects various biochemical pathways. It is involved in cell volume regulation and provides a substrate for the formation of bile salts . It also plays a role in the modulation of intracellular free calcium concentration .
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of this compound’s action include the activation of autophagy in adipocytes . It also plays a role in the modulation of intracellular free calcium concentration .
Preparation Methods
Synthetic Routes and Reaction Conditions
Taurine can be synthesized through several methods. One common method involves the reaction of ethylene oxide with sodium bisulfite, followed by the reaction with ammonia . The reaction conditions typically involve moderate temperatures and pressures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of taurine often involves the use of ethylene oxide and sodium bisulfite as starting materials. The process is carried out in large reactors under controlled conditions to ensure consistent quality and high yield . The product is then purified through crystallization and filtration processes to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Taurine-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of taurine can lead to the formation of sulfonic acid derivatives, while reduction can yield amino alcohols .
Scientific Research Applications
Taurine-13C2 has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-hydroxyethyl)amino]ethane-1-sulfonic acid
- 2-(dimethylamino)ethane-1-sulfonic acid
- 2-[bis(phosphonomethyl)amino]ethane-1-sulfonic acid
Uniqueness
Taurine-13C2 is unique due to its high concentration in animal tissues and its role in various physiological processes . Unlike other similar compounds, taurine is a semi-essential amino acid that is crucial for the development and function of several organ systems .
Properties
IUPAC Name |
2-amino(1,2-13C2)ethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAAWQZATWQOTB-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2]S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678732 | |
Record name | 2-Amino(~13~C_2_)ethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70155-54-3 | |
Record name | 2-Amino(~13~C_2_)ethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 70155-54-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Taurine-13C2 and why is it being investigated as a potential diagnostic tool?
A1: this compound is a stable, isotopically labeled form of taurine, where two carbon atoms (C2) are replaced with the heavier carbon-13 isotope. This modification allows researchers to track its metabolism in the body. The research paper [] explores its potential as a probe for diagnosing intestinal malabsorption using the 13CO2 breath test.
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